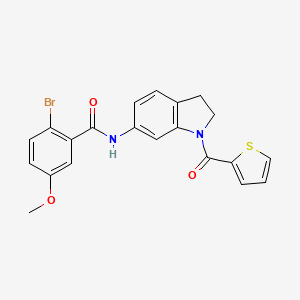
2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide” is a complex organic molecule that contains several functional groups and structural motifs, including a bromo group, a methoxy group, a thiophene ring, an indoline ring, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and indoline rings would contribute to the compound’s aromaticity, while the bromo, methoxy, and amide groups would likely influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structural motifs. For example, the presence of the bromo group could increase its molecular weight and potentially its boiling point .科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques : The compound 2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide, though not directly studied, can be related to similar compounds where efficient synthesis techniques have been developed. For instance, Hirokawa, Horikawa, and Kato (2000) detailed an efficient synthesis method for a related compound, which could provide insights into potential synthesis approaches for the compound (Hirokawa, Horikawa, & Kato, 2000).
Chemical Reactions : The reactions of related brominated compounds with other chemicals, such as 4-methoxythiobenzamide and thiourea, have been explored. Kammel et al. (2015) reported on the diverse reactions that can occur under mildly basic conditions, which might be relevant for understanding the reactivity of the compound (Kammel, Tarabová, Růžičková, & Hanusek, 2015).
Molecular Interactions and Derivatives : The compound's potential interactions and the synthesis of its derivatives can be inferred from studies on similar compounds. For example, Pişkin, Canpolat, and Öztürk (2020) investigated new derivatives of a similar compound, highlighting its applications in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Potential Applications in Biomedical Research
Bioactive Properties : The related compound 5-bromo-N-[1-(ethyl-2-pyrrolidinyl)methyl]benzamide was found to exhibit potent antidopaminergic properties, indicating potential applications in neurological research or drug development (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Pharmacokinetics and Metabolism : While specific studies on the metabolism of 2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide are not available, research on similar compounds, such as Bromopride, can provide insights into potential metabolic pathways and pharmacokinetic properties (Grassi, Passetti, & Trebbi, 1978).
Ligand Design for Receptor Studies : The compound’s structure suggests potential applications in designing ligands for receptor studies. Mertens et al. (1994) demonstrated the radioiodination of similar compounds for receptor binding studies, indicating a possible research application for the compound (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).
将来の方向性
特性
IUPAC Name |
2-bromo-5-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S/c1-27-15-6-7-17(22)16(12-15)20(25)23-14-5-4-13-8-9-24(18(13)11-14)21(26)19-3-2-10-28-19/h2-7,10-12H,8-9H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBRPTWLBVGUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({[Cyclopentyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2817115.png)
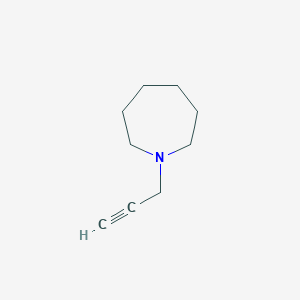

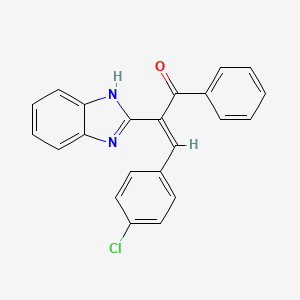
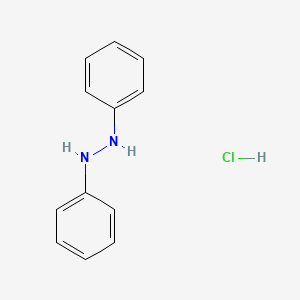
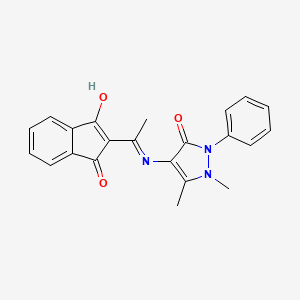
![ethyl 3-(1,3-benzothiazol-2-yl)-7-[(2,2-dimethylpropanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2817125.png)

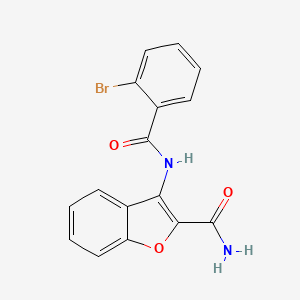
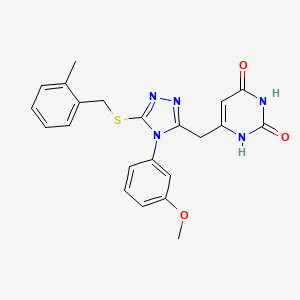
![4,6-Dimethyl-2-[(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2817129.png)
![5-(tert-Butyl) 2-ethyl 4-oxo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate](/img/structure/B2817132.png)
![Methyl (E)-4-oxo-4-[[(3R,4R)-4-(1-phenylpyrazol-4-yl)oxyoxolan-3-yl]amino]but-2-enoate](/img/structure/B2817135.png)
![N-(2,5-dimethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2817138.png)